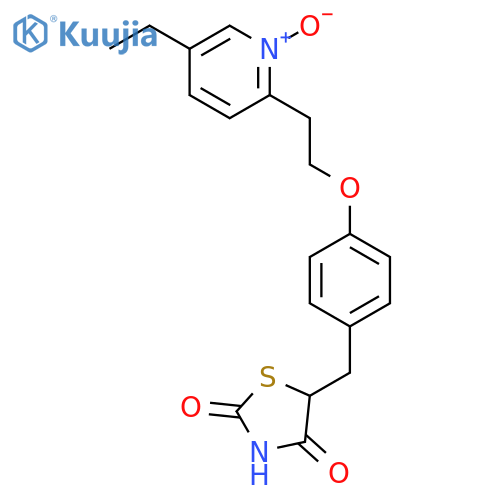Cas no 145350-09-0 (Pioglitazone N-Oxide)

Pioglitazone N-Oxide structure
商品名:Pioglitazone N-Oxide
Pioglitazone N-Oxide 化学的及び物理的性質
名前と識別子
-
- Pioglitazone Hydrochloride
- Pioglitazone HCl
- Pioglitazone N-Oxide
- 5-[[4-[2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
- 2-(2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)ethyl)-5-ethylpyridine 1-oxide
- 145350-09-0
- PioglitazoneN-Oxide
- 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]-
- AS-18997
- FT-0673908
- AKOS030255781
- 5-[[4-[2-(5-Ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione; 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-, N-oxide; Pioglitazone N-oxide
- rac-2-(2-{4-[(2,4-dioxothiazolidin-5-yl)methyl]phenoxy}ethyl)-5-ethylpyridine-1-oxide
- YTKQAGFCVMHNHM-UHFFFAOYSA-N
- Pioglitazone-d4 N-Oxide (deuterated)
- A909414
- J-008091
- DTXSID30443587
- SCHEMBL9545736
- 5-[[4-[2-(5-Ethyl-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione N-oxide
-
- MDL: MFCD00915839
- インチ: InChI=1S/C19H20N2O4S/c1-2-13-3-6-15(21(24)12-13)9-10-25-16-7-4-14(5-8-16)11-17-18(22)20-19(23)26-17/h3-8,12,17H,2,9-11H2,1H3,(H,20,22,23)
- InChIKey: YTKQAGFCVMHNHM-UHFFFAOYSA-N
- ほほえんだ: CCC1C=CC(CCOC2C=CC(CC3SC(=O)NC3=O)=CC=2)=[N+]([O-])C=1
計算された属性
- せいみつぶんしりょう: 372.11400
- どういたいしつりょう: 392.096
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 466
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 93.6A^2
じっけんとくせい
- 密度みつど: 1.26
- ゆうかいてん: 158-160°C
- ふってん: 575.4 oC at 760 mmHg
- フラッシュポイント: 301.8 oC
- 屈折率: 1.64
- PSA: 106.16000
- LogP: 3.52190
Pioglitazone N-Oxide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store long-term at -20°C
Pioglitazone N-Oxide 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Pioglitazone N-Oxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-476252-1 mg |
Pioglitazone-d4 N-Oxide, |
145350-09-0 | 1mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-208173-2.5 mg |
Pioglitazone N-Oxide, |
145350-09-0 | 2.5 mg |
¥2,482.00 | 2023-07-11 | ||
| eNovation Chemicals LLC | Y1254217-25mg |
2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]- |
145350-09-0 | 98%(HPLC) | 25mg |
$220 | 2024-06-08 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-476252-1mg |
Pioglitazone-d4 N-Oxide, |
145350-09-0 | 1mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AA73441-100mg |
Pioglitazone n-oxide |
145350-09-0 | 98%(HPLC) | 100mg |
$331.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1254217-100mg |
2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]- |
145350-09-0 | 98%(HPLC) | 100mg |
$2910 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1254217-10mg |
2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]- |
145350-09-0 | 98%(HPLC) | 10mg |
$1020 | 2025-02-25 | |
| TRC | P471010-2.5mg |
Pioglitazone N-Oxide |
145350-09-0 | 2.5mg |
$ 136.00 | 2023-09-06 | ||
| eNovation Chemicals LLC | Y1254217-100mg |
2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]- |
145350-09-0 | 98%(HPLC) | 100mg |
$530 | 2024-06-08 | |
| Ambeed | A192131-1g |
Pioglitazone N-oxide |
145350-09-0 | 95% | 1g |
$646.0 | 2024-04-23 |
Pioglitazone N-Oxide 関連文献
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
推奨される供給者
Amadis Chemical Company Limited
(CAS:145350-09-0)Pioglitazone N-Oxide

清らかである:99%
はかる:1g
価格 ($):581.0